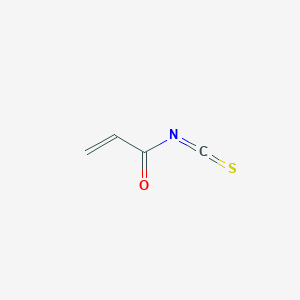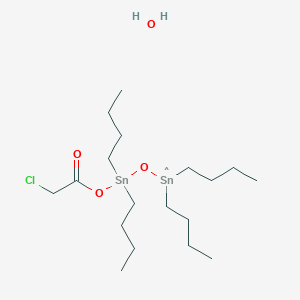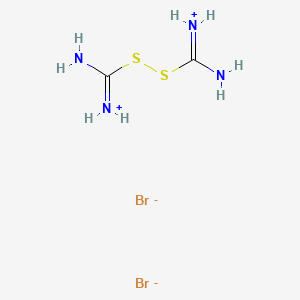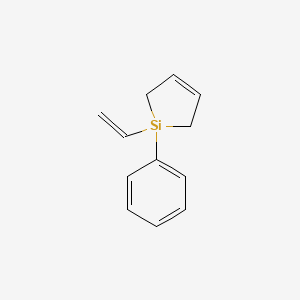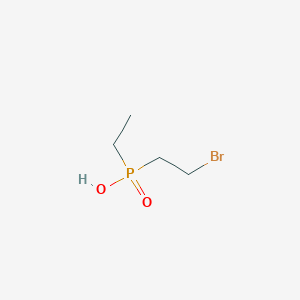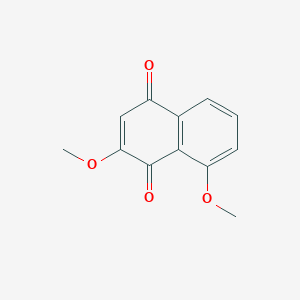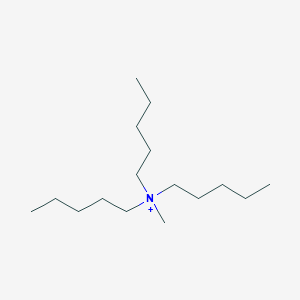![molecular formula C15H18AsN B14652135 4-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-67-3](/img/structure/B14652135.png)
4-[Ethyl(4-methylphenyl)arsanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Ethyl(4-methylphenyl)arsanyl]aniline is an organic compound with the molecular formula C15H18AsN. It is also known by other names such as Benzenamine, 4-[ethyl(4-methylphenyl)arsino]- . This compound contains an arsenic atom bonded to an ethyl group and a 4-methylphenyl group, which is further attached to an aniline moiety.
Vorbereitungsmethoden
The synthesis of 4-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethyl iodide in the presence of a base, followed by the reaction with aniline. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
4-[Ethyl(4-methylphenyl)arsanyl]aniline can be compared with other similar compounds, such as:
4-[Methyl(4-methylphenyl)arsanyl]aniline: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-[Ethyl(4-chlorophenyl)arsanyl]aniline:
4-[Ethyl(4-nitrophenyl)arsanyl]aniline: The nitro group can significantly alter the compound’s reactivity and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
51851-67-3 |
|---|---|
Molekularformel |
C15H18AsN |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
4-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3,17H2,1-2H3 |
InChI-Schlüssel |
WBHBAPLTIPZEKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
